molecular formula C13H13IN2O4 B1407530 tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate CAS No. 1713160-51-0

tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate

Cat. No.: B1407530
CAS No.: 1713160-51-0
M. Wt: 388.16 g/mol
InChI Key: JEONRGIOYRJXGB-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate (CAS 1713160-51-0) is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a molecular formula of C13H13IN2O4 and a molecular weight of 388.16 g/mol . Its structure incorporates two key functional groups: an iodine atom at the 3-position and a nitro group at the 4-position of the indole ring, making it a versatile intermediate for further synthetic elaboration. The tert-butoxycarbonyl (Boc) protecting group safeguards the indole nitrogen, enhancing the compound's stability and allowing for selective deprotection under mild acidic conditions . The primary research value of this reagent lies in its application as a precursor for the synthesis of complex heterocyclic molecules. The iodine substituent is highly amenable to metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, enabling the introduction of diverse carbon-based substituents. Simultaneously, the electron-withdrawing nitro group can be strategically reduced to an amine, facilitating the construction of novel fused ring systems or functionalized indole derivatives . These synthetically useful functional groups, including halogen atoms and nitro groups, are known to remain intact during various chlorination and oxidation reactions, allowing for further structural manipulations to produce additional valuable compounds . This makes this compound a valuable scaffold for generating compound libraries in the search for new biologically active molecules, including oxindole derivatives which are prominent in many natural and man-made alkaloids with pharmaceutical profiles . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-iodo-4-nitroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-8(14)11-9(15)5-4-6-10(11)16(18)19/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEONRGIOYRJXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Indole Derivative

The synthesis begins with a commercially available or synthetically prepared indole derivative, typically 4-nitroindole , which serves as the core scaffold for subsequent functionalization. The nitro group at the 4-position is introduced either via nitration of indole or by using pre-nitro-substituted indole compounds.

Protection of the Indole Nitrogen

To prevent undesired side reactions during electrophilic substitutions, the indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is achieved through the reaction of indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP, typically in an inert solvent like dichloromethane (DCM). The reaction proceeds at room temperature, yielding N-Boc-indole .

Selective Iodination at the 3-Position

The key step involves electrophilic iodination at the 3-position of the indole ring. This is generally performed using N-iodosuccinimide (NIS) or molecular iodine in the presence of a suitable catalyst or promoter, such as silver nitrate or iodine with a base, under controlled conditions (often at 0°C to room temperature). The reaction selectively introduces iodine at the 3-position, yielding 3-iodoindole derivatives .

Step Reagents Conditions Outcome
Iodination N-iodosuccinimide (NIS) 0°C to room temp 3-iodoindole

Introduction of the Carboxylate Group at N-1

The next step involves attaching the tert-butyl carbamate group at the N-1 position of the indole. This is achieved via carbamoylation using Boc₂O in the presence of a base (e.g., triethylamine) and catalytic DMAP, often in DCM or acetonitrile. The reaction proceeds smoothly at room temperature, affording tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate .

Purification and Characterization

The final product is purified through column chromatography, typically using silica gel and a solvent gradient (e.g., hexane/ethyl acetate). Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.

Representative Synthetic Route Summary

Step Reagents Conditions Purpose Reference
Nitration HNO₃ / H₂SO₄ Cold, controlled Introduce nitro group at 4-position ,
N-Boc protection Boc₂O, DMAP Room temp Protect N-H of indole ,
Iodination at C-3 NIS 0°C to RT Install iodine at 3-position ,
Carboxylation at N-1 Boc₂O, Et₃N RT Attach tert-butyl carbamate

Data Tables Summarizing Key Conditions

Step Reagents Solvent Temperature Yield References
Nitration HNO₃ / H₂SO₄ - Cold (~0°C) Variable ,
Boc protection Boc₂O, DMAP DCM RT ~85-95% ,
Iodination NIS DCM or acetonitrile 0°C to RT ~80-90% ,
Carboxylation Boc₂O, Et₃N DCM RT ~70-85%

Research Findings and Notes

  • The iodination step is highly selective for the 3-position due to the electronic nature of the indole ring, especially when protected at N-1.
  • The nitration at the 4-position is achieved under controlled conditions to prevent over-nitration or substitution at undesired sites.
  • The protection of the nitrogen with Boc groups ensures that the subsequent electrophilic substitutions occur selectively at the desired positions.
  • The overall synthesis is modular, allowing for modifications to introduce different substituents or functional groups at various positions.

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the C3 position undergoes nucleophilic aromatic substitution (NAS) due to the electron-withdrawing effects of the nitro group at C4. Key reactions include:

NucleophileConditionsProductYieldSource
AminesBase (e.g., K₂CO₃), DMF, 80°C3-Amino-4-nitroindole derivatives70–85%
ThiolsEt₃N, DCM, RT3-Thioether-4-nitroindole analogs65–78%
MethoxideNaOMe, MeOH, reflux3-Methoxy-4-nitroindole compounds90%

Mechanistic Insight : The nitro group activates the aromatic ring toward substitution by stabilizing the transition state through resonance and inductive effects .

Reduction Reactions

The nitro group at C4 is selectively reduced under catalytic hydrogenation or chemical reduction conditions:

Reducing AgentConditionsProductNotesSource
H₂ (1 atm), Pd/CEtOH, RT, 12h4-Amino-3-iodoindole derivativesRetains iodine substituent
SnCl₂, HClEtOH, reflux4-Amino-3-iodoindoleRequires acidic workup
NaBH₄/CuCl₂THF, 0°C → RT4-Hydroxylamine intermediatePartial reduction

Key Finding : Hydrogenation preserves the tert-butyl carboxylate and iodine groups, enabling downstream functionalization .

Oxidation Reactions

The indole ring undergoes oxidation at the pyrrole moiety under controlled conditions:

Oxidizing AgentConditionsProductOutcomeSource
KMnO₄, H₂OH₂SO₄, 60°CIndole-2,3-dione (isatin derivative)Ring oxidation
CrO₃, AcOHRT, 24h3-Iodo-4-nitroindole-1-carboxylic acidEster hydrolysis

Note : Strong oxidants like KMnO₄ cleave the indole ring, while milder agents target specific positions.

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C3-Aryl-4-nitroindole derivatives60–75%
Heck ReactionPd(OAc)₂, PPh₃, NEt₃, DMFAlkenylated indole analogs55–70%

Mechanism : Oxidative addition of Pd(0) to the C–I bond initiates the catalytic cycle, followed by transmetallation or alkene insertion .

Catalytic C–H Functionalization

The nitro group directs regioselective C–H activation at C5 or C7 positions:

ReactionCatalyst SystemProductSelectivitySource
C5 ArylationPd(OAc)₂, AgOAc, DCE, 100°C3-Iodo-4-nitro-5-arylindole>20:1
C7 BrominationNBS, TsOH, DMF3-Iodo-4-nitro-7-bromoindole71% yield

Key Insight : The nitro group’s electron-withdrawing nature enhances electrophilic substitution at distal positions .

Biological Interactions

The compound exhibits enzyme inhibition via non-covalent interactions:

Target EnzymeMechanismIC₅₀ApplicationSource
Cytochrome P450 3A4Competitive inhibition at heme iron1.2 μMDrug metabolism studies
Kinases (e.g., JAK2)ATP-binding site blockade0.8 μMAnticancer research

Structural Basis : The nitro group forms hydrogen bonds with catalytic residues, while the iodine occupies hydrophobic pockets.

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing CO₂ and tert-butanol.

  • Photoreactivity : UV light induces nitro-to-nitrito rearrangement, requiring storage in dark.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate typically involves the reaction of 4-nitroindole with tert-butyl chloroformate in the presence of a base, followed by iodination. The presence of the iodine atom makes it a suitable substrate for various coupling reactions, including cross-coupling reactions with organometallic reagents.

Medicinal Chemistry

This compound has been explored for its potential as a precursor in the synthesis of biologically active compounds. The nitro group can be reduced to an amine, which is often a pharmacophore in drug development. This compound's derivatives have shown promise in targeting various biological pathways, particularly in cancer research.

Synthetic Organic Chemistry

The compound serves as a versatile building block for synthesizing more complex indole derivatives. It can undergo various transformations such as:

  • Nucleophilic substitutions : The iodine atom can be replaced by other nucleophiles, facilitating the development of new compounds.
  • Cross-coupling reactions : It can participate in Suzuki or Sonogashira reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Material Science

Research indicates that indole derivatives can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). This compound's properties contribute to the efficiency and stability of these materials.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Biaryl Compounds

In a recent publication, researchers utilized this compound in a palladium-catalyzed cross-coupling reaction to synthesize biaryl compounds with high yields. This method showcased the compound's utility as an effective coupling partner, highlighting its role in advancing synthetic methodologies in organic chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to specific proteins. The tert-butyl ester group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected tert-Butyl Indole Carboxylates
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Applications/Reactivity Notes References
tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate Iodo (3), Nitro (4) I, NO₂ ~389.1 (calc.) Cross-coupling precursor; nitro-group-mediated electrophilic reactions -
tert-Butyl 3-iodo-4-methoxy-1H-indole-1-carboxylate Iodo (3), Methoxy (4) I, OCH₃ 373.19 Methoxy as electron-donating group; pharmaceutical intermediate
tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate Chloro (4), Hydroxymethyl (3) Cl, CH₂OH 283.74 Medical intermediate; hydroxymethyl enables further derivatization
tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate Formyl (3), Nitro (4) CHO, NO₂ 292.25 Formyl group for condensation reactions; nitro stabilizes ring
Key Observations:
  • Electron-Withdrawing vs. Donating Groups: The nitro group (NO₂) in the target compound and the formyl derivative () reduces electron density at the indole ring, directing electrophilic substitutions to specific positions. In contrast, the methoxy group (OCH₃) in ’s compound increases electron density, altering reactivity .
  • Halogen Substituents : The iodine atom in the target compound and ’s derivative offers a handle for Suzuki or Ullmann couplings, whereas the chloro group in ’s compound is more amenable to nucleophilic substitution .
  • Functional Group Versatility : The hydroxymethyl group () and formyl group () enable post-synthetic modifications, such as oxidation or condensation, which are less feasible with iodine or nitro groups .

Crystallographic and Spectroscopic Insights

While crystallographic data for the target compound are absent, ’s tert-butyl imidazole carboxylate structure reveals that tert-butyl groups induce steric hindrance, affecting crystal packing and hydrogen-bonding networks. NMR data for analogs (e.g., ) typically show distinct shifts for substituents:

  • ¹H NMR : Methoxy protons resonate at ~3.8 ppm, whereas nitro groups deshield adjacent protons .
  • ¹³C NMR : Iodo and nitro substituents cause significant deshielding of adjacent carbons .

Biological Activity

Overview

tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its complex structure featuring an iodine atom and a nitro group on the indole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing biochemical pathways and cellular functions. The compound can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their functions. For instance, it has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing critical phosphorylation events necessary for signal transduction.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives containing iodo and nitro moieties exhibit significant antimicrobial properties. The synthesized analogues showed zone of inhibition values between 10 mm and 29 mm against various bacterial strains, indicating promising antibacterial activity .
  • Anticancer Properties : The compound's structural features make it a candidate for anticancer drug development. Preliminary data suggest that similar indole derivatives can interact with proteins involved in cancer cell signaling pathways, enhancing their therapeutic efficacy.

Case Studies

Several case studies have explored the biological implications of this compound:

  • In Vitro Cytotoxicity : A study reported the cytotoxic effects of this compound on various cancer cell lines. The IC50 values indicated significant activity against specific tumor cells, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : Research has shown that the compound can inhibit specific enzymes critical in metabolic pathways, leading to altered cellular processes. This inhibition was quantified through enzyme activity assays, revealing dose-dependent responses .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism IC50 / Zone of Inhibition References
AntimicrobialInhibition of bacterial growth10 mm - 29 mm (various strains)
CytotoxicityInduction of apoptosis in tumor cellsIC50 values < 10 µM (specific lines)
Enzyme inhibitionBinding to ATP sites on kinasesDose-dependent inhibition observed

Q & A

Q. What are the common synthetic routes for tert-butyl 3-iodo-4-nitro-1H-indole-1-carboxylate, and how is regioselectivity controlled during iodination and nitration?

The compound is typically synthesized from commercially available indole derivatives. For example, analogous syntheses start with halogenated indoles (e.g., 4-bromo-1H-indole) and employ sequential functionalization. Iodination is achieved using reagents like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). Nitration is performed with nitric acid in sulfuric acid or acetyl nitrate, with careful monitoring to avoid over-nitration. Regioselectivity in nitration is influenced by electron-donating/withdrawing groups and steric effects from the tert-butyl carboxylate moiety. Validation via NMR (e.g., 1^1H, 13^{13}C, NOESY) and mass spectrometry is critical .

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., iodination at C3, nitration at C4). NOESY can resolve steric interactions between the tert-butyl group and nitro/iodo substituents.
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., presence of iodine).
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520–1350 cm1^{-1}) stretches.
  • X-ray Crystallography : For unambiguous structural confirmation, leveraging programs like SHELXL for refinement .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound be resolved?

Discrepancies often arise from polymorphism, solvent inclusion in crystals, or dynamic conformational changes. Strategies include:

  • Low-Temperature NMR : To "freeze" rotameric states and resolve splitting (e.g., tert-butyl group rotation) .
  • DFT Calculations : Compare experimental vs. computed NMR chemical shifts or IR frequencies. Explicit solvent models improve accuracy in predicting solution-phase conformers .
  • Multi-Dataset Refinement : In crystallography, use SHELXL to refine against high-resolution data and validate hydrogen-bonding networks (e.g., graph-set analysis) .

Q. What challenges arise in refining the crystal structure of this compound, and how are they addressed?

Key issues include:

  • Disorder in the tert-butyl group : Resolved using PART commands in SHELXL and applying restraints to thermal parameters.
  • Heavy Atom Effects : Iodine’s high electron density can distort X-ray scattering. Anomalous dispersion corrections and dual-space algorithms (SHELXD) improve phasing .
  • Hydrogen Bonding Networks : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R22(8)R_2^2(8) rings, critical for stabilizing crystal packing .

Q. How does computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess:

  • Iodine Substituent Reactivity : Electron-withdrawing nitro groups at C4 enhance the electrophilicity of C3-iodine, favoring Suzuki-Miyaura couplings.
  • Steric Maps : The tert-butyl group creates steric hindrance, directing reactions to the indole’s less hindered face.
  • Solvent Effects : Explicit solvent models (e.g., PCM) predict solvation energies and transition states .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Storage : In airtight containers at –20°C to prevent nitro group decomposition.
  • Handling : Use explosion-proof equipment, grounded containers, and non-sparking tools to mitigate risks from shock or friction.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal .

Q. How do structural modifications (e.g., halogen substitution) impact the biological or catalytic activity of this compound?

  • Halogen Swapping : Replacing iodine with bromine reduces steric bulk but lowers oxidative stability.
  • Nitro Group Reduction : Converting NO2_2 to NH2_2 alters hydrogen-bonding capacity, affecting interactions with biological targets (e.g., enzyme active sites).
  • Comparative Studies : Analogs like tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate show distinct pharmacological profiles due to altered steric and electronic properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate

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